molecular formula C20H13N3O6 B5275892 2-amino-5-hydroxy-10-methyl-4-(3-nitrophenyl)-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile

2-amino-5-hydroxy-10-methyl-4-(3-nitrophenyl)-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile

Cat. No.: B5275892
M. Wt: 391.3 g/mol
InChI Key: KGFPQYSVROCHBQ-UHFFFAOYSA-N
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Description

2-amino-5-hydroxy-10-methyl-4-(3-nitrophenyl)-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes multiple functional groups, such as amino, hydroxy, nitro, and cyano groups, which contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-hydroxy-10-methyl-4-(3-nitrophenyl)-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of 3-nitrobenzaldehyde, malononitrile, and 4-hydroxycoumarin in the presence of a catalyst under reflux conditions. The reaction is usually carried out in ethanol as a solvent, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-hydroxy-10-methyl-4-(3-nitrophenyl)-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Its biological activity can be explored for potential use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Medicine: The compound’s structure suggests potential pharmacological properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-5-hydroxy-10-methyl-4-(3-nitrophenyl)-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile is not well-documented. its multiple functional groups suggest that it can interact with various molecular targets and pathways. For example, the amino and hydroxy groups can form hydrogen bonds with biological macromolecules, while the nitro group can undergo redox reactions, potentially leading to the generation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-5-hydroxy-10-methyl-4-(3-nitrophenyl)-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile lies in its combination of functional groups and the pyranochromene scaffold. This combination provides a versatile platform for chemical modifications and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-5-hydroxy-10-methyl-4-(3-nitrophenyl)-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O6/c1-9-5-15(25)28-14-7-13(24)18-17(10-3-2-4-11(6-10)23(26)27)12(8-21)20(22)29-19(18)16(9)14/h2-7,17,24H,22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFPQYSVROCHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C3=C(C(C(=C(O3)N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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